Ethyl brevifolincarboxylate

Overview

Description

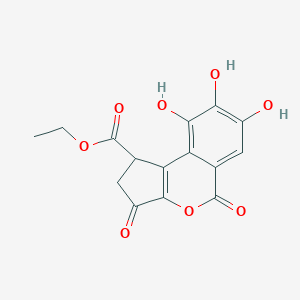

Ethyl brevifolincarboxylate is a chemical compound with the molecular formula C15H12O8 and a molecular weight of 320.25 g/mol . It is known for its bioactive properties and is commonly found in certain plant extracts, such as those from Phyllanthus niruri . The compound is characterized by its complex structure, which includes multiple hydroxyl groups and a cyclopentacbenzopyran ring system .

Preparation Methods

Ethyl brevifolincarboxylate can be synthesized through esterification reactions involving brevifolin carboxylic acid and ethanol . The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl brevifolincarboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl brevifolincarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound exhibits bioactive properties, including antioxidant and antimicrobial activities.

Industry: It is used in the formulation of certain agricultural products, such as pesticides and fungicides.

Mechanism of Action

The mechanism of action of ethyl brevifolincarboxylate involves its interaction with various molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis in cancer cells via the p53 pathway . This pathway is crucial for regulating cell cycle and apoptosis, making this compound a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Ethyl brevifolincarboxylate can be compared with other similar compounds, such as corilagin and brevifolin . These compounds share similar structural features, including multiple hydroxyl groups and aromatic rings. this compound is unique in its specific ester functional group, which imparts distinct chemical and biological properties .

Similar Compounds

- Corilagin

- Brevifolin

- Gallic acid derivatives

This compound stands out due to its unique combination of bioactive properties and synthetic versatility, making it a valuable compound in various fields of research and industry .

Biological Activity

Ethyl brevifolincarboxylate (EBFC) is a bioactive compound primarily isolated from the seeds of Quercus wutaishanica and has garnered attention for its potential therapeutic properties. This article explores the biological activities associated with EBFC, including its antitumor, antioxidant, and anti-inflammatory effects, supported by relevant research findings and case studies.

- Molecular Formula : C₁₅H₁₂O₈

- Molecular Weight : 320.25 g/mol

- CAS Number : 107646-82-2

- Density : 1.7 g/cm³

- Boiling Point : 629.6°C

- Flash Point : 240.5°C

Antitumor Activity

EBFC has been identified as a significant antitumor agent. A study conducted on Phyllanthus niruri revealed that EBFC exhibited notable cytotoxic effects against hepatocellular carcinoma (HCC) cell lines. The study utilized MTT assays to assess cell viability, demonstrating that EBFC effectively inhibited cell proliferation with an IC₅₀ value lower than many other tested compounds.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| EBFC | 14.82 ± 1.00 |

| Corilagin | 93.35 ± 11.99 |

The results indicate that EBFC may serve as a promising candidate for developing new antitumor therapies, particularly in liver cancer treatment .

Antioxidant Activity

Research has shown that EBFC possesses antioxidant properties, contributing to its potential health benefits. A study involving the ethanolic extract of Punica granatum flowers found that EBFC was one of the isolated polyphenols exhibiting significant antioxidant activity, which was evaluated through various assays measuring lipid peroxidation and free radical scavenging .

Anti-inflammatory Effects

In addition to its antitumor and antioxidant properties, EBFC has been implicated in anti-inflammatory activities. In vivo studies demonstrated that treatment with EBFC reduced inflammation markers in animal models, suggesting its potential use in managing inflammatory diseases .

Case Studies and Research Findings

- Isolation from Natural Sources :

- Network Pharmacology Approaches :

- Spectroscopic Analysis :

Properties

IUPAC Name |

ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEPSLOCPQODTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910387 | |

| Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107646-82-2 | |

| Record name | Ethyl brevifolincarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.